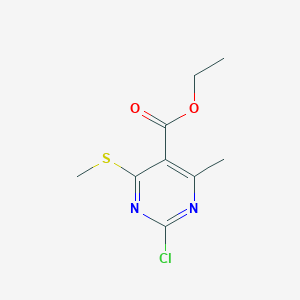![molecular formula C12H15N5O B11866728 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11866728.png)
4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-(Cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid ist eine heterocyclische Verbindung, die zur Klasse der Pyrrolopyrimidine gehört.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Amino-N-(Cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig die Verwendung von Lösungsmitteln wie Dimethylformamid (DMF) und Katalysatoren wie Palladium- oder Kupferkomplexen, um die Cyclisierungs- und Amidierungsschritte zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege verwenden, jedoch in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit. Techniken wie kontinuierliche Flusschemie und automatisierte Syntheseplattformen können eingesetzt werden, um Effizienz und Skalierbarkeit zu verbessern .
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Amino-N-(Cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um sauerstoffhaltige funktionelle Gruppen einzuführen.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um die funktionellen Gruppen zu modifizieren.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, Ethanol.
Substitution: Alkylhalogenide, Sulfonate, DMF und Katalysatoren wie Palladium- oder Kupferkomplexe.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion Amin- oder Alkohol-Derivate erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen und die Vielseitigkeit der Verbindung für weitere Anwendungen verbessern .
Wissenschaftliche Forschungsanwendungen
4-Amino-N-(Cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.
Biologie: Untersucht wegen seines Potenzials als Enzyminhibitor, insbesondere in Signalwegen im Zusammenhang mit Krebs und Infektionskrankheiten.
Medizin: Wird als potenzieller therapeutischer Wirkstoff für Erkrankungen wie Krebs, Tuberkulose und entzündliche Erkrankungen untersucht.
Industrie: Wird aufgrund seiner vielseitigen Reaktivität und biologischen Aktivität bei der Entwicklung von Arzneimitteln und Agrochemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 4-Amino-N-(Cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Verbindung bindet an die aktiven Zentren dieser Zielstrukturen, hemmt deren Aktivität und moduliert so die damit verbundenen biologischen Signalwege. Beispielsweise kann es Kinasen hemmen, die an der Zellproliferation beteiligt sind, was zu Antikrebswirkungen führt .
Wirkmechanismus
The mechanism of action of 4-Amino-N-(cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and thereby modulating the associated biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo[3,4-d]pyrimidin: Eine weitere heterocyclische Verbindung mit ähnlichen Strukturmerkmalen und biologischen Aktivitäten.
Pyrido[2,3-d]pyrimidin: Bekannt für seine Anwendungen in der medizinischen Chemie als Kinasen-Inhibitoren.
Pyrimidino[4,5-d][1,3]oxazin: Zeigt eine Reihe von biologischen Aktivitäten, einschließlich entzündungshemmender und antimikrobieller Wirkungen
Einzigartigkeit
4-Amino-N-(Cyclopropylmethyl)-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-7-carboxamid ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das ihm besondere chemische und biologische Eigenschaften verleiht. Seine Cyclopropylmethylgruppe erhöht seine Bindungsaffinität zu bestimmten molekularen Zielstrukturen, was es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht .
Eigenschaften
Molekularformel |
C12H15N5O |
|---|---|
Molekulargewicht |
245.28 g/mol |
IUPAC-Name |
4-amino-N-(cyclopropylmethyl)-6-methylpyrrolo[3,4-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C12H15N5O/c1-17-5-8-9(15-6-16-11(8)13)10(17)12(18)14-4-7-2-3-7/h5-7H,2-4H2,1H3,(H,14,18)(H2,13,15,16) |
InChI-Schlüssel |
XESHSEMDBFGZOJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C2C(=C1C(=O)NCC3CC3)N=CN=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


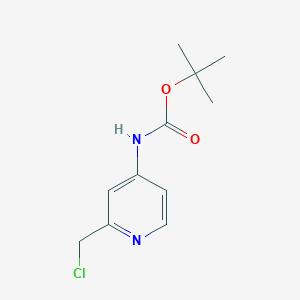


![8-Hydroxy-6-methyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylic acid](/img/structure/B11866679.png)

![8-Bromo-6-fluoro-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11866691.png)

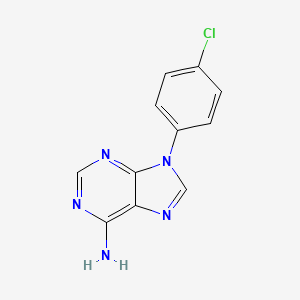

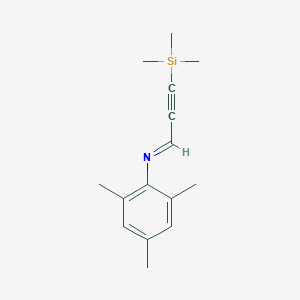
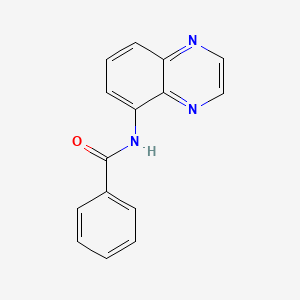
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11866736.png)

